3-Methylpentan-1-amine hydrochloride
Overview
Description
3-Methylpentan-1-amine hydrochloride is an organic compound classified as a primary amine It is a derivative of 3-methylpentan-1-amine, where the amine group is protonated and paired with a chloride ion to form the hydrochloride salt
Mechanism of Action
Target of Action
3-Methylpentan-1-amine hydrochloride, also known as 1,3-Dimethylbutylamine, is a stimulant drug structurally related to methylhexanamine . The primary targets of this compound are the central nervous system (CNS) and the cardiovascular system . It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, which results in an increased concentration of these neurotransmitters in the synaptic cleft . This leads to prolonged neuron stimulation and enhanced signal transmission. The exact mechanism is still unclear, but it’s believed to involve a dose-related effect on receptor stimulation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving norepinephrine and dopamine. By inhibiting their reuptake, the compound affects the adrenergic and dopaminergic pathways, respectively . The downstream effects include increased alertness, focus, and energy levels, which are characteristic of stimulant drugs.
Pharmacokinetics
As a small, lipophilic amine, it’s likely to be well-absorbed orally and distributed throughout the body, including the cns
Result of Action
The result of the compound’s action is a stimulant effect, characterized by increased alertness, focus, and energy . It’s used in supplements that claim to help people lose weight, improve athletic performance, and enhance brain function . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylpentan-1-amine hydrochloride typically involves the alkylation of 3-methylpentan-1-amine. One common method is the reductive amination of 3-methylpentanone with ammonia or a primary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually crystallized from an aqueous solution of hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-Methylpentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methylamine: A simpler primary amine with similar reactivity but less steric hindrance.
Dimethylamine: A secondary amine with two methyl groups, offering different reactivity and steric properties.
Trimethylamine: A tertiary amine with three methyl groups, significantly different in terms of reactivity and steric effects.
Uniqueness: 3-Methylpentan-1-amine hydrochloride is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
3-methylpentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVPZWJBVAYSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128111-56-8 | |
Record name | 3-methylpentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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